molecular formula C11H22O5S B8707563 Methyl 9-[(methanesulfonyl)oxy]nonanoate CAS No. 117407-87-1

Methyl 9-[(methanesulfonyl)oxy]nonanoate

Cat. No.: B8707563
CAS No.: 117407-87-1
M. Wt: 266.36 g/mol
InChI Key: VPAGOPJNXHHESG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 9-[(methanesulfonyl)oxy]nonanoate is an ester derivative of nonanoic acid featuring a methanesulfonyloxy (-OSO₂CH₃) group at the C9 position. The methanesulfonyl (mesyl) group is a strong electron-withdrawing moiety, often employed as a leaving group in nucleophilic substitution reactions or sulfonylation processes . This compound’s reactivity and applications can be inferred through comparisons with structurally related nonanoate esters discussed in the literature, including furan-, epoxy-, oxo-, and heterocyclic-substituted analogs.

Properties

CAS No.

117407-87-1

Molecular Formula

C11H22O5S

Molecular Weight

266.36 g/mol

IUPAC Name

methyl 9-methylsulfonyloxynonanoate

InChI

InChI=1S/C11H22O5S/c1-15-11(12)9-7-5-3-4-6-8-10-16-17(2,13)14/h3-10H2,1-2H3

InChI Key

VPAGOPJNXHHESG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCOS(=O)(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of methyl nonanoate derivatives, their functional groups, and properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group(s) Key References
Methyl 9-[(methanesulfonyl)oxy]nonanoate* C₁₁H₂₂O₅S 266.35 Methanesulfonyloxy ester Inferred
Methyl 9-(oxiran-2-yl)nonanoate C₁₂H₂₂O₃ 214.30 Epoxide
Methyl 9-oxononanoate C₁₀H₁₈O₃ 186.25 Ketone
Methyl 9-(3-methyl-5-pentylfuran-2-yl)nonanoate (9M5-FuFA) C₂₀H₃₄O₃ 322.49 Furan ring
Methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate C₁₉H₂₅NO₃ 315.41 Indole, ketone
Methyl 9-(2-iminothiazol-3(2H)-yl)-9-oxononanoate C₁₃H₂₀N₂O₃S 284.37 Thiazole, imine, ketone
Ethyl 9-hydroxynonanoate C₁₁H₂₂O₃ 202.29 Hydroxy group

*Note: Data for this compound is inferred based on structural analogs.

Physical and Chemical Properties

  • Epoxide analog (Methyl 9-(oxiran-2-yl)nonanoate): Moderate polarity due to the epoxide ring (logP ~3) ; stable under anhydrous conditions but hydrolyzes in acidic/basic media.
  • Ketone analog (Methyl 9-oxononanoate): Lower molecular weight (186.25 g/mol) and higher polarity compared to furan or indole derivatives.
  • Furan-containing 9M5-FuFA : Hydrophobic (logP >5) due to the pentyl-furan group; participates in lipid peroxidation pathways .
  • Methanesulfonyloxy derivative : Expected to have higher solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the sulfonate group.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.